![molecular formula C16H13ClN2O3 B2532655 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921545-07-5](/img/structure/B2532655.png)
5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as C16, and its chemical formula is C17H13ClN2O3.
Scientific Research Applications
Pharmaceutical Research
This compound has been used in pharmaceutical research, particularly in the development of drugs for various diseases . It’s an organic building block and has been reported as an intermediate in the synthesis of glyburide .
Quantitative Analysis
The compound has been used in quantitative analysis studies. For instance, it has been used in mouse plasma and whole blood using a micro-extraction and liquid chromatography-tandem mass spectrometry .
Anti-cancer Agents
Derivatives of this compound have been synthesized and evaluated as potential anti-cancer agents . One of the most potent anti-proliferative agents, compound 4j, was found to arrest the G2/M cell cycle and induce apoptosis in human pancreatic carcinoma (MIA PaCa-2) cells .
Bioactive Compounds
Sulphonamide bioactive compounds, including this compound, have been developed as anti-bacteria, diuretics, anti-diabetics, carbonic anhydrase inhibitors, anti-HIV, and anti-cancer agents .
Inhibition of Microtubule Assembly
Some sulphonamide derivatives, including this compound, have shown different cellular mechanisms such as inhibition of microtubule assembly .
Inhibition of Transcription Factor NF-Y and Matrix Metalloproteinase (MMP) This compound has shown cellular mechanisms such as inhibition of transcription factor NF-Y and matrix metalloproteinase (MMP) .
Carbonic Anhydrase Inhibition
This compound has shown cellular mechanisms such as carbonic anhydrase inhibition .
Targeting Protein Kinases
Various N-(4-sulphamoylphenyl)benzamide containing compounds, including this compound, have demonstrated a range of pharmacological activities including targeting protein kinases .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a broad spectrum of biological activities . The exact interaction and resulting changes would depend on the specific target and the context in which the compound is acting.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the context of the biological system.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , the effects could potentially be diverse, depending on the specific target and biological context.
properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-22-14-5-2-10(17)8-12(14)16(21)18-11-3-4-13-9(6-11)7-15(20)19-13/h2-6,8H,7H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSLVFMUFVFOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide |
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